1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their incorporation into the piperidine ring. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Dihydrothiazoles from the thiazole ring.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The thiazole and thiophene rings may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Thiazol-2-yl)piperidine: Lacks the thiophene and urea components, resulting in different chemical properties.
3-(Thiophen-2-ylmethyl)urea: Lacks the thiazole and piperidine components, leading to distinct reactivity and applications.
1-(Thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the piperidine ring, affecting its biological activity and binding properties.
Uniqueness
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its structural components, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c20-14(18-10-13-4-2-7-21-13)17-9-12-3-1-6-19(11-12)15-16-5-8-22-15/h2,4-5,7-8,12H,1,3,6,9-11H2,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQCDLLFANBIBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.